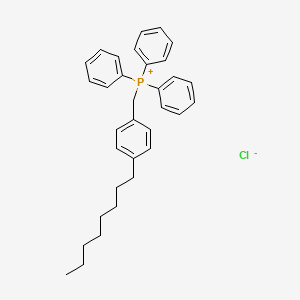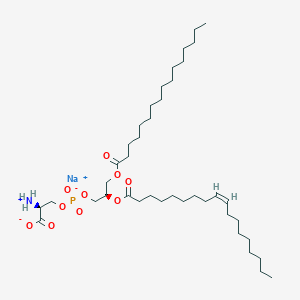
POPS-Na
描述
Molecular Structure Analysis
The molecular formula of POPS-Na is C40H75NNaO10P . Its InChI Key is RQYKXRYGZHMUSU-JEAFVVATSA-M . The exact molecular structure would require more specific scientific resources to determine.Physical And Chemical Properties Analysis
This compound is a phospholipid with a molecular weight of 784.00 . It’s a negatively charged membrane lipid . More specific physical and chemical properties would require additional scientific resources to determine.科学研究应用
环境化学和生态毒理学
POPS是环境化学和生态毒理学领域重要研究的焦点。它们包括像杀虫剂、PCBs和PAHs等对生物有害且在环境中持久存在的化合物。研究已经探讨了它们的来源、环境趋势以及在食物链中的传播,强调了在这些领域需要更多的研究(Jones & de Voogt, 1999)。
全球监测和公共卫生
研究强调了大规模监测POPs对公共卫生的优势,并指出了需要综合科学学科、社会部门和地理区域的整合方法的必要性(Guardans, 2012)。
生物修复和环境保护
生物修复技术在从废水中去除POPs方面取得了重大进展。这些技术包括利用具有特定酶的微生物进行生物降解、生物刺激或生物增强过程,并探索利用基因工程、宏基因组学和代谢组学等方法进行更有效的去除(Gaur, Narasimhulu, & Pydisetty, 2018)。
催化和工业应用
多孔有机聚合物(POPs)由于其高孔隙度和可能的功能修饰等特征,在催化方面显示出潜力。它们用于生产增值化学品,在生物柴油和化工行业中发挥着关键作用(Enjamuri, Sarkar, Reddy, & Mondal, 2018)。
内分泌干扰和健康风险
研究已经调查了POPs的内分泌干扰潜力,包括它们与糖皮质激素核受体的相互作用。这项研究对于了解POPs如何导致复杂疾病至关重要(Wilson et al., 2016)。
生物分子工程和环境安全
生物分子工程已被应用于增强微生物和酶对POPs的生物降解能力。这种方法包括有理设计和定向进化,以改善环境中POPs的生物修复(Ang, Zhao, & Obbard, 2005)。
传感应用
由于其多孔性和可调结构,POPs已被探索作为传感应用的平台。它们用于检测爆炸物、金属离子、小分子和生物分子等(Wang et al., 2022)。
健康暴露的生物有效性和生物可及性
评估POPs的生物有效性和生物可及性对于了解其潜在健康风险至关重要。这项研究侧重于开发体内和体外方法来量化POPs的生物有效性以进行暴露评估(Rostami & Juhasz, 2011)。
安全和危害
未来方向
Future research on POPS-Na and similar compounds will likely focus on understanding their global sources, emissions, and transport mechanisms . There is also a need to understand the various biogeochemical and geophysical cycles under anthropogenic pressures to accurately predict the global fate of such compounds . The interactions among global carbon cycling, water cycling, and POP cycling will be a new research direction for better understanding the adaptation of ecosystems to climate change .
属性
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKXRYGZHMUSU-JEAFVVATSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Persistent Organic Pollutants (POPs)?
A1: POPs are toxic chemicals that persist in the environment, resist degradation, bioaccumulate in organisms, and can be transported long distances through air and water. [, , ]
Q2: What are some examples of POPs?
A2: Examples include:* Pesticides like DDT and Endosulfan []* Industrial chemicals like PCBs [, ]* By-products of industrial processes like dioxins and furans []
Q3: Why are POPs a concern?
A3: They can have serious health effects on humans and wildlife, including:* Cancer []* Reproductive problems* Immune system damage* Endocrine disruption [, ]
Q4: How are POPs transported in the environment?
A4: POPs can be transported long distances through the atmosphere, water, and migratory species. Temperature plays a role in their volatilization from soil. [, , ]
Q5: How do POPs accumulate in organisms?
A5: POPs are lipophilic, meaning they dissolve in fats. They accumulate in fatty tissues of organisms and can biomagnify up the food chain, leading to higher concentrations in top predators. [, ]
Q6: What is the role of vegetation in the distribution of POPs?
A6: Vegetation can act as both a sink and a source of POPs. Plants can absorb POPs from the air and soil, and different plant species have different accumulation potentials. [] For example, coniferous trees tend to accumulate more POPs than grasses. [] Factors influencing uptake include the octanol-water partition coefficient (KOW) of the POP and the mechanism of uptake (e.g., dry deposition versus diffusion). []
Q7: How are POPs measured in environmental samples?
A7: Various analytical techniques are used to measure POPs, including gas chromatography coupled with mass spectrometry (GC/MS). [, ]
Q8: Can you provide an example of a method development for POP analysis?
A8: One study developed a new method using direct immersion solid-phase microextraction (DI-SPME) coupled with GC/MS for the simultaneous extraction of endosulfan and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in water samples. []
Q9: What are some methods for remediating POPs in the environment?
A9: Remediation methods include:* Phytoremediation: Using plants to remove, degrade, or contain contaminants [, ]* Adsorption: Using materials like carbon nanotubes, modified bentonite, and vermiculite to remove POPs from water []
Q10: What are some ongoing research areas related to POPs?
A10: Research continues on:* Understanding the long-term effects of POPs on human health and the environment* Developing more effective and sustainable remediation technologies* Monitoring POP levels in various environmental compartments
Q11: What are some international agreements aimed at reducing POPs?
A11: The Stockholm Convention is a global treaty aimed at eliminating or reducing the release of POPs into the environment. []
- Structure-Activity Relationship (SAR): Understanding how the chemical structure of a compound relates to its biological activity is crucial in drug discovery []. This principle is also relevant to environmental toxicology, where slight changes in a POP's structure can significantly alter its toxicity and persistence.
- Analytical Method Validation: Accurate and reliable analytical methods are essential for quantifying drug concentrations in biological samples and ensuring drug quality and safety []. This principle is mirrored in environmental analytical chemistry for the reliable measurement of POPs.
- Toxicity and Safety: Evaluating the potential toxicity of a new drug is paramount in pharmaceutical development []. Similarly, understanding the ecotoxicological effects of POPs on various organisms is crucial for assessing their environmental risk.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


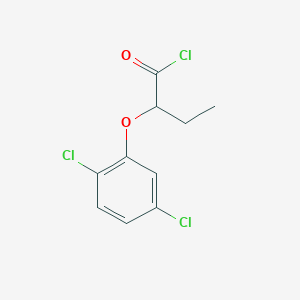

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)

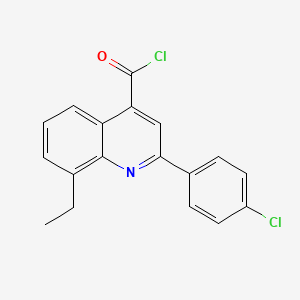
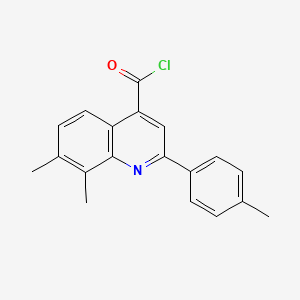
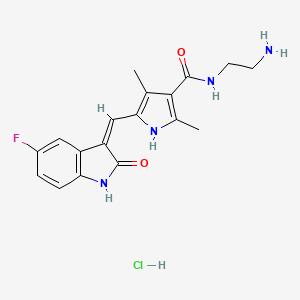
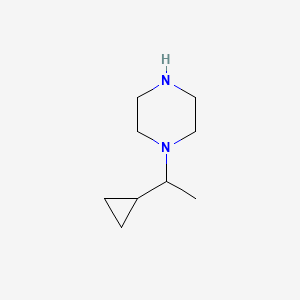
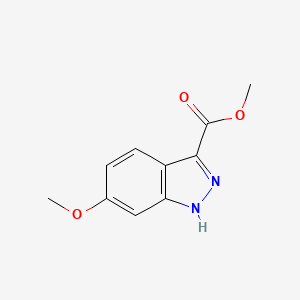
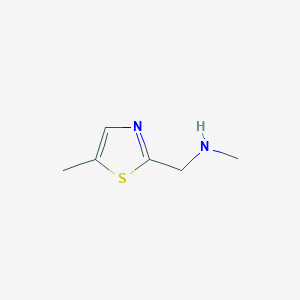
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)
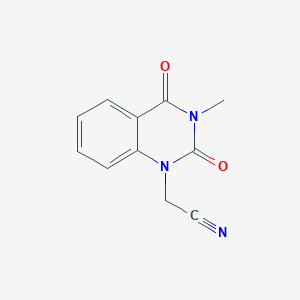
![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)
